molecular formula C10H18O2 B1219344 2-Exo-hydroxy-1,4-cineole CAS No. 87172-89-2

2-Exo-hydroxy-1,4-cineole

Cat. No. B1219344
CAS RN: 87172-89-2
M. Wt: 170.25 g/mol
InChI Key: IFQZADDJTDGGCP-AEJSXWLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-exo-hydroxy-1,4-cineole is a cineole in which the 1,4-cineole skeleton is substituted at C-2 with a hydroxy group oriented exo (S configuration). It has a role as a human xenobiotic metabolite and a rat metabolite.

properties

CAS RN

87172-89-2

Product Name

2-Exo-hydroxy-1,4-cineole

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,2S,4S)-1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O2/c1-7(2)10-5-4-9(3,12-10)8(11)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1

InChI Key

IFQZADDJTDGGCP-AEJSXWLSSA-N

Isomeric SMILES

CC(C)[C@@]12CC[C@@](O1)([C@H](C2)O)C

SMILES

CC(C)C12CCC(O1)(C(C2)O)C

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)O)C

Other CAS RN

87172-89-2

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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